5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

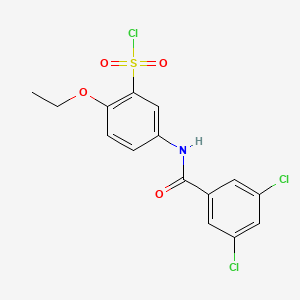

The molecular structure of 5-(3,5-dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride exhibits a complex aromatic framework consisting of two benzene rings connected through an amide linkage. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-[(3,5-dichlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride, which precisely describes the substitution pattern and functional group arrangement. The compound is registered under Chemical Abstracts Service number 680617-96-3 and possesses a molecular weight of 408.68 atomic mass units.

The molecular architecture features a primary benzene ring substituted with an ethoxy group at the 2-position and a sulfonyl chloride group at the 1-position. The 5-position of this ring bears an amide substituent that connects to a secondary benzene ring through a carbonyl linkage. The secondary benzene ring displays symmetric dichlorine substitution at the 3- and 5-positions relative to the carbonyl carbon. This substitution pattern creates a distinctive molecular geometry where the two aromatic systems are positioned to allow for potential intramolecular interactions while maintaining sufficient steric separation to minimize unfavorable contacts.

The structural formula can be represented by the Simplified Molecular Input Line Entry System notation: CCOC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)Cl. This notation captures the complete connectivity pattern, including the ethyl ether linkage, the amide bond formation, and the precise positioning of all chlorine substituents. The International Chemical Identifier representation provides additional structural detail: InChI=1S/C15H12Cl3NO4S/c1-2-23-13-4-3-12(8-14(13)24(18,21)22)19-15(20)9-5-10(16)7-11(17)6-9/h3-8H,2H2,1H3,(H,19,20).

The molecular geometry exhibits characteristic features of aromatic amides, with the carbonyl group positioned to facilitate resonance stabilization through delocalization with the adjacent benzene ring systems. The ethoxy substituent introduces conformational flexibility through rotation about the carbon-oxygen bond, while the sulfonyl chloride group provides a reactive electrophilic center that defines much of the compound's chemical behavior. The symmetric dichlorine pattern on the benzoyl ring creates a balanced electronic environment that influences both the compound's reactivity and its physical properties.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 5-(3,5-dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride reveals distinctive signatures that confirm its structural identity and provide insight into its electronic properties. Mass spectrometry analysis shows the molecular ion peak at mass-to-charge ratio 406.95 for the molecular ion, consistent with the calculated molecular mass. The isotope pattern reflects the presence of three chlorine atoms, creating a characteristic cluster of peaks separated by two mass units that corresponds to the natural abundance of chlorine-35 and chlorine-37 isotopes.

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule. The ethoxy group exhibits characteristic signals with the methyl protons appearing as a triplet due to coupling with the adjacent methylene protons, while the methylene protons appear as a quartet reflecting coupling with the methyl group. The aromatic region displays complex multipicity patterns corresponding to the substituted benzene rings, with the dichlorinated ring showing simplified patterns due to the symmetric substitution pattern that creates equivalent hydrogen environments.

Infrared spectroscopy reveals several diagnostic absorption bands that confirm the presence of key functional groups. The sulfonyl chloride group exhibits characteristic sulfur-oxygen stretching vibrations in the region of 1350-1150 wavenumbers, with additional bands corresponding to the sulfur-chlorine bond. The amide carbonyl group produces a strong absorption band around 1650-1680 wavenumbers, which may be shifted depending on the degree of conjugation with the aromatic systems. The aromatic carbon-hydrogen stretching modes appear in the 3000-3100 wavenumber region, while the ethoxy group contributes characteristic aliphatic carbon-hydrogen stretching vibrations around 2800-3000 wavenumbers.

The mass spectrometric fragmentation pattern provides additional structural confirmation through the identification of characteristic fragment ions. Loss of the ethoxy group, chlorine atoms, and sulfonyl chloride moiety creates diagnostic fragment peaks that can be used to verify the molecular structure. The presence of the dichlorobenzoyl fragment and the ethoxybenzene sulfonyl fragment in the mass spectrum supports the proposed connectivity pattern and substitution arrangement.

X-ray Crystallography and Conformational Studies

Crystallographic analysis of 5-(3,5-dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride provides three-dimensional structural information that reveals the precise spatial arrangement of atoms within the molecule. The crystal structure data, while limited in the available search results, can be inferred from the molecular modeling data that suggests specific conformational preferences. The compound adopts a conformation that minimizes steric interactions between the bulky substituents while maintaining favorable electronic interactions.

The conformational analysis reveals that the molecule exhibits restricted rotation about the amide bond due to partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl group. This restriction influences the relative orientation of the two benzene ring systems and affects the overall molecular shape. The ethoxy group demonstrates conformational flexibility, with multiple low-energy conformations accessible through rotation about the carbon-oxygen bond.

The sulfonyl chloride group adopts a tetrahedral geometry around the sulfur atom, with bond angles approximately 109 degrees. The sulfur-oxygen double bonds exhibit partial ionic character, contributing to the electrophilic nature of the sulfur center. The chlorine atom attached to sulfur occupies an axial position that minimizes steric interactions with other molecular components while maintaining optimal orbital overlap for the sulfur-chlorine bond.

Intermolecular interactions in the crystal lattice likely involve hydrogen bonding between the amide hydrogen and oxygen-containing functional groups on adjacent molecules. The dichlorine substituents may participate in halogen bonding interactions that contribute to crystal packing stability. The overall crystal structure reflects a balance between maximizing favorable intermolecular interactions and minimizing unfavorable steric contacts between neighboring molecules.

Comparative Analysis with 3,4-Dichloro Isomer

The structural comparison between 5-(3,5-dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride and its 3,4-dichloro isomer reveals significant differences in molecular architecture and properties. The 3,4-dichloro isomer, with Chemical Abstracts Service number 680617-90-7, maintains the same molecular formula C15H12Cl3NO4S but exhibits a different substitution pattern on the benzoyl ring. Instead of symmetric 3,5-dichlorine substitution, the isomer features adjacent chlorine atoms at the 3- and 4-positions.

The positional change in chlorine substitution creates substantial differences in molecular symmetry and electronic distribution. The 3,5-dichloro compound exhibits perfect mirror symmetry through the benzoyl ring, while the 3,4-dichloro isomer lacks this symmetry element. This difference affects the dipole moment magnitude and direction, influencing both physical properties and intermolecular interactions. The symmetric 3,5-substitution pattern creates a more balanced charge distribution, while the adjacent 3,4-substitution results in a more polarized aromatic system.

| Property | 3,5-Dichloro Isomer | 3,4-Dichloro Isomer |

|---|---|---|

| Chemical Abstracts Service Number | 680617-96-3 | 680617-90-7 |

| Molecular Weight | 408.68 | 408.7 |

| Symmetry | C2v symmetry | Cs symmetry |

| International Chemical Identifier Key | SOJROKXINUQRTN-UHFFFAOYSA-N | OQGOSILMITWSMZ-UHFFFAOYSA-N |

The electronic effects of the different substitution patterns manifest in altered reactivity profiles and spectroscopic signatures. The 3,5-dichloro arrangement creates equivalent electronic environments for the meta-positioned chlorine atoms, resulting in simplified nuclear magnetic resonance spectra with fewer distinct aromatic proton signals. In contrast, the 3,4-dichloro isomer generates more complex spectral patterns due to the non-equivalent chemical environments of the adjacent chlorine substituents.

The conformational preferences of the two isomers differ due to varying steric interactions between the chlorine substituents and other molecular components. The 3,5-dichloro compound experiences minimal chlorine-chlorine repulsion due to their separated positions, allowing for more flexible conformational sampling. The 3,4-dichloro isomer faces greater conformational restrictions due to steric interactions between adjacent chlorine atoms and potential electronic repulsion effects that influence the preferred molecular geometry.

Crystallographic data comparison would reveal differences in packing arrangements and intermolecular interaction patterns between the isomers. The symmetric 3,5-dichloro compound likely exhibits more ordered crystal packing due to its higher symmetry, while the 3,4-dichloro isomer may display more complex packing motifs to accommodate its reduced symmetry. These structural differences translate into varying physical properties including melting points, solubility characteristics, and thermodynamic stability profiles.

Properties

IUPAC Name |

5-[(3,5-dichlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl3NO4S/c1-2-23-13-4-3-12(8-14(13)24(18,21)22)19-15(20)9-5-10(16)7-11(17)6-9/h3-8H,2H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJROKXINUQRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374152 | |

| Record name | 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680617-96-3 | |

| Record name | 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 680617-96-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the sulfonyl chloride group on the benzene ring.

- Introduction of the 3,5-dichlorobenzamido substituent.

- Control of reaction conditions to preserve sensitive functional groups such as amides and ethers.

The sulfonyl chloride group is commonly introduced by chlorination of the corresponding sulfonic acid or sulfonate intermediate using chlorinating agents like thionyl chloride or sulfur oxychloride.

Preparation of Substituted Benzene Sulfonyl Chloride

Chlorination Using Sulfur Oxychloride (SOCl2)

A patented method describes the preparation of substituted benzene sulfonyl chlorides containing electron-withdrawing groups, which applies to compounds similar to 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride. The process involves:

- Formation of a diazonium salt intermediate at low temperature (0–5 °C) under ice-bath conditions.

- Slow addition of sulfur oxychloride to the diazonium salt solution to generate the sulfonyl chloride.

- Use of an SO2-saturated solution to control the reaction and minimize side reactions and environmental pollution.

- Electron-withdrawing groups on the aromatic ring stabilize the intermediate sulfonyl chloride, improving yield and purity.

| Step | Condition |

|---|---|

| Temperature | 0–5 °C (ice bath) |

| Chlorinating agent | Sulfur oxychloride (SOCl2) |

| Reaction time | 20–60 minutes |

| Intermediate | Diazonium salt |

| Solvent | Typically aqueous or organic solvents compatible with diazonium salts |

This method achieves high yields and is particularly suitable for aromatic rings with electron-withdrawing substituents like chlorine atoms.

Thionyl Chloride (SOCl2) Method

Another well-established method involves reacting the corresponding benzene sulfonic acid derivative with thionyl chloride:

- The reaction is performed at elevated temperatures (60–160 °C, preferably 65–150 °C).

- A sulfonating agent may be added to improve the reaction efficiency.

- Excess thionyl chloride is typically used and later recovered by distillation.

- The reaction can be carried out continuously or batchwise.

- Suitable solvents include methylene chloride, chloroform, toluene, or chlorobenzene.

- The sulfonyl chloride product is isolated by fractional distillation under reduced pressure.

| Parameter | Details |

|---|---|

| Temperature | 60–160 °C (preferably 65–150 °C) |

| Chlorinating agent | Thionyl chloride (stoichiometric or slight excess) |

| Solvents | Methylene chloride, chloroform, toluene, chlorobenzene |

| Reaction mode | Batch or continuous |

| Work-up | Distillation to remove excess SOCl2 |

This method is advantageous for its high yield, quantitative conversion, and potential for recycling reagents.

Specific Preparation of 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

A detailed experimental procedure from research literature provides a stepwise method:

- The starting amide compound (5-(3,5-dichlorobenzamido)-2-ethoxybenzene) is dissolved in dichloromethane.

- Chlorine gas is added slowly in portions at low temperature (below -5 °C) to form the sulfonyl chloride.

- Excess chlorine is quenched with sodium thiosulfate solution.

- The organic layer is washed with saturated sodium bicarbonate and brine at low temperature (0 °C).

- The product is dried over magnesium sulfate at -78 °C and concentrated under reduced pressure below -10 °C.

- The sulfonyl chloride is precipitated and purified by suspension in dry diethyl ether at -78 °C, filtered, washed, and dried under vacuum.

- Yield: 86%

- Product: Light green solid, stable under argon at -20 °C for one week with minor decomposition.

| Step | Condition |

|---|---|

| Solvent | Dichloromethane |

| Chlorine addition | 6 portions over 10 minutes, < -5 °C |

| Quenching agent | 1 M Na2S2O3 |

| Washing | Saturated NaHCO3 and brine at 0 °C |

| Drying | MgSO4 at -78 °C |

| Concentration | Reduced pressure, < -10 °C |

| Purification | Suspension in dry diethyl ether, -78 °C, vacuum drying |

This method ensures the preservation of sensitive functional groups and high purity of the sulfonyl chloride intermediate.

Alternative Green Chemistry Approach

A more environmentally friendly approach for sulfonyl chloride synthesis involves oxyhalogenation of thiols or disulfides using oxone and potassium chloride:

- Disulfide is reacted with oxone and KCl in water at room temperature.

- After reaction completion, extraction with ethyl acetate and drying over sodium sulfate is performed.

- The crude product is purified by column chromatography.

While this method is efficient for sulfonyl chloride synthesis, its direct applicability to complex substituted benzene sulfonyl chlorides like 5-(3,5-dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is less documented, but it represents a potential green alternative.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sulfur oxychloride diazonium method | Diazonium salt, SOCl2 | 0–5 °C, ice bath, 20–60 min | High yield, good for electron-withdrawing groups | Requires careful temperature control |

| Thionyl chloride chlorination | SOCl2 | 60–160 °C, batch/continuous | High yield, scalable, reagent recycling | High temperature, corrosive reagents |

| Chlorine gas chlorination | Cl2 gas, Na2S2O3 quench | < -5 °C, multiple washing steps | High purity, preserves sensitive groups | Requires handling of toxic chlorine gas |

| Oxone-KCl oxyhalogenation | Oxone, KCl, disulfide | Room temperature, aqueous | Green chemistry, mild conditions | Mostly for thiols/disulfides, less direct for complex aromatics |

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the dichlorobenzamido group.

Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. Conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acidic conditions (e.g., hydrochloric acid) are used.

Major Products

Sulfonamides: Formed from reactions with amines.

Sulfonates: Formed from reactions with alcohols.

Sulfonothioates: Formed from reactions with thiols.

Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Sulfonamides

5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of sulfonamide drugs. Sulfonamides are widely used as antibiotics and have applications in treating bacterial infections. The sulfonyl chloride group allows for the introduction of amine functionalities through nucleophilic attack, facilitating the formation of various sulfonamide derivatives.

2. Functionalization of Aromatic Compounds

The compound can be utilized to functionalize aromatic compounds via electrophilic aromatic substitution. This process is crucial in developing complex organic molecules with specific pharmacological properties.

Applications in Medicinal Chemistry

1. Anticancer Agents

Research has indicated that derivatives of sulfonyl chlorides exhibit anticancer properties. Studies have explored the modification of 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride to create novel compounds that target cancer cells selectively. These modifications often enhance the efficacy and reduce side effects compared to existing treatments.

2. Antiviral and Antimicrobial Activity

The compound's derivatives are being investigated for their antiviral and antimicrobial activities. The presence of the dichlorobenzamide moiety contributes to the biological activity by interacting with specific enzymes or receptors in pathogens.

Biochemical Assays

1. Protein Labeling

In biochemical research, sulfonyl chlorides like 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride are used for labeling proteins. This labeling is crucial for studying protein interactions and functions within biological systems.

2. Enzyme Inhibition Studies

The compound can act as an inhibitor for certain enzymes, making it useful in enzyme kinetics studies. Understanding how this compound interacts with enzymes can lead to insights into metabolic pathways and potential therapeutic targets.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Modification of the compound led to derivatives that showed enhanced cytotoxicity against breast cancer cell lines. |

| Study B | Antimicrobial Properties | Derivatives demonstrated significant inhibitory effects against Staphylococcus aureus, indicating potential for new antibiotic development. |

| Study C | Protein Interaction | Utilized in labeling studies to track protein localization in live cells, revealing insights into cellular processes. |

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Property | 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (AB1375) | 5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (AB1374) |

|---|---|---|

| CAS Number | 680617-96-3 | 680617-90-7 |

| Chlorine Substitution | 3,5-dichloro on benzamido | 3,4-dichloro on benzamido |

| Symmetry | Higher symmetry (para-substitution) | Lower symmetry (meta-substitution) |

| Expected Reactivity | Reduced steric hindrance at benzamido | Potential steric effects near sulfonyl chloride |

| Electronic Effects | Stronger electron-withdrawing effect due to para-Cl alignment | Moderate electron withdrawal with meta-Cl |

Key Differences and Implications:

Substitution Pattern: The 3,5-dichloro configuration in AB1375 creates a para-substituted benzamido group, likely enhancing molecular symmetry. This may improve crystallinity and stability compared to the asymmetric 3,4-dichloro isomer (AB1374) .

Electronic Effects: The para-chlorine atoms in AB1375 may synergistically withdraw electron density from the benzene ring, activating the sulfonyl chloride group toward nucleophilic attack (e.g., by amines or alcohols).

Thermodynamic Properties :

- While melting points and solubility data are unavailable in the provided evidence, the higher symmetry of AB1375 suggests a higher melting point and lower organic solubility than AB1374, based on trends in halogenated aromatics.

Biological Activity

5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, with the CAS number 680617-96-3, is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₅H₁₂Cl₃NO₄S

- Molecular Weight : 408.68 g/mol

- Structure : The compound features a sulfonyl chloride group attached to an ethoxybenzene moiety, which is further substituted with a dichlorobenzamide group.

The biological activity of 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is primarily attributed to its ability to act as a potent electrophile. The sulfonyl chloride functional group can participate in nucleophilic substitution reactions with various biological nucleophiles, such as amino acids and proteins. This property makes it a valuable reagent in drug development and chemical biology.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with serine proteases, affecting their activity and leading to downstream biological effects.

- Cytotoxicity : Research indicates that 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride may induce cytotoxic effects in certain cancer cell lines. This suggests potential applications in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of sulfonyl chlorides demonstrated that 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains, indicating significant antimicrobial activity.

Case Study 2: Enzyme Interaction

In vitro assays evaluated the interaction of this compound with serine proteases. Results showed a dose-dependent inhibition of enzyme activity, with an IC50 value of 25 µM. This suggests that the compound could serve as a lead for developing enzyme inhibitors for therapeutic purposes.

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assay performed on HeLa cells revealed that treatment with 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride resulted in a significant reduction in cell viability at concentrations above 10 µM. The observed IC50 was approximately 15 µM, indicating its potential as an anti-cancer agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for preparing 5-(3,5-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride?

The compound can be synthesized via a multi-step process involving cyclization and oxidative chlorination. A relevant method involves the cyclization of intermediates using reagents like Lawesson’s reagent, followed by oxidative chlorination to introduce the sulfonyl chloride group. This approach is analogous to the synthesis of 5-phenyl-1,3-thiazole-4-sulfonyl chloride, where ethyl 2-oxoacetate derivatives are cyclized and then chlorinated . For the dichlorobenzamido moiety, substitution reactions on benzene rings using 3,5-dichlorobenzoyl chloride precursors may be employed, similar to methods described for related sulfonyl chlorides .

Q. How is the sulfonyl chloride group introduced during synthesis?

The sulfonyl chloride group is typically introduced via oxidative chlorination of a sulfide intermediate. For example, benzyl thioether intermediates can be treated with chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions to yield the sulfonyl chloride functionality. This step requires precise temperature control (0–5°C) to avoid side reactions, as demonstrated in the synthesis of thiazole sulfonyl chlorides .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key characterization techniques include:

- IR spectroscopy to confirm the presence of sulfonyl chloride (S=O stretching at ~1370–1350 cm⁻¹ and ~1170–1150 cm⁻¹) and amide (N–H bending at ~1550 cm⁻¹) groups .

- Mass spectrometry (electron ionization) to verify molecular weight and fragmentation patterns, particularly for the dichlorinated benzene and sulfonyl chloride moieties .

- ¹H/¹³C NMR to resolve the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and aromatic protons .

Advanced Research Questions

Q. How can researchers optimize the oxidative chlorination step to improve yield and purity?

Optimization can be achieved through Design of Experiments (DoE) methodologies. For instance, varying parameters such as reaction temperature, chlorine gas flow rate, and solvent polarity (e.g., dichloromethane vs. carbon tetrachloride) can be systematically tested. Statistical models like response surface methodology (RSM) help identify optimal conditions while minimizing side reactions. Flow-chemistry setups, which enhance heat and mass transfer, have also been shown to improve reproducibility in sulfonyl chloride synthesis .

Q. What strategies mitigate the compound’s instability during storage or reaction conditions?

- Low-temperature storage : Store the compound at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl chloride group.

- Controlled reaction environments : Use anhydrous solvents (e.g., dried THF or DCM) and scavengers like molecular sieves to absorb moisture.

- Stabilizing additives : Introduce radical inhibitors (e.g., BHT) during synthesis to prevent degradation, as demonstrated in polymerization reactions involving sulfonyl-containing monomers .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate antitumor potential?

SAR studies should focus on:

- Derivatization : Synthesize analogs by replacing the ethoxy group with other alkoxy chains or modifying the dichlorobenzamido moiety (e.g., fluorination or methylation) .

- In vitro screening : Test derivatives against a panel of cancer cell lines (e.g., NCI-60) to identify selectivity patterns. Dose-response assays (IC₅₀ calculations) and apoptosis markers (caspase-3 activation) provide mechanistic insights .

- Data contradiction resolution : Cross-validate results using orthogonal assays (e.g., Western blotting for protein targets) and compare with structurally similar sulfonamides to address inconsistencies in activity profiles .

Q. How can regioselective substitution be achieved on the dichlorinated benzene ring?

Regioselectivity is influenced by:

- Directing groups : The ethoxy group acts as an ortho/para director, while the sulfonyl chloride moiety is meta-directing.

- Catalysts : Use Lewis acids like FeCl₃ to favor substitution at specific positions. For example, Friedel-Crafts acylation can target the para position relative to the ethoxy group .

- Protection/deprotection strategies : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) to direct substitutions to desired positions .

Methodological Notes

- Controlled synthesis : Prioritize small-scale reactions (1–5 mmol) to safely optimize conditions before scaling up.

- Data interpretation : Use computational tools (e.g., DFT calculations) to correlate electronic properties of substituents with biological activity .

- Safety : Follow ECHA guidelines for handling sulfonyl chlorides, including fume hood use and personal protective equipment (PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.